molecular formula C12H19Cl3N2 B3038676 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride CAS No. 885500-38-9

4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B3038676
M. Wt: 297.6 g/mol
InChI Key: GXKYUTSGMBIXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is known as 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride . It is used for research and development . The chemical formula of this compound is C12H17ClN2・2HCl and its molecular weight is 297.65 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKYUTSGMBIXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 3
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 4
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 5
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 6
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride

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